molecular formula C15H29N3O3S2 B5370371 N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

Katalognummer B5370371
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: MJPMWFSRSSGTEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide, also known as CP-544326, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is considered a potential therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.

Wirkmechanismus

N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide works by inhibiting the activity of PTP1B, a phosphatase enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and promotes glucose uptake in cells. This leads to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound enhances insulin signaling and promotes glucose uptake in cells. In vivo studies in animal models have demonstrated that this compound improves glucose tolerance and insulin sensitivity. This compound has also been shown to reduce body weight and improve lipid metabolism in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is that it is a potent and selective inhibitor of PTP1B, making it a useful tool for studying the role of this enzyme in insulin signaling and metabolic disorders. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide. One area of interest is the development of more soluble analogs of this compound that can be used in a wider range of experimental settings. Another area of interest is the investigation of the long-term effects of this compound on glucose metabolism and insulin signaling in animal models. Finally, the potential therapeutic use of this compound in the treatment of type 2 diabetes and other metabolic disorders warrants further investigation.

Synthesemethoden

N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of 2-bromoethylcyclopentane with sodium sulfide to form 2-(cyclopentylthio)ethyl bromide. This intermediate is then reacted with piperidine-3-carboxylic acid to form the corresponding amide. The amide is then treated with dimethylsulfamoyl chloride to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic use in the treatment of type 2 diabetes and other metabolic disorders. In vitro studies have shown that this compound inhibits PTP1B activity and enhances insulin signaling, leading to improved glucose uptake in cells. In vivo studies in animal models have also demonstrated the efficacy of this compound in improving glucose tolerance and insulin sensitivity.

Eigenschaften

IUPAC Name

N-(2-cyclopentylsulfanylethyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3S2/c1-17(2)23(20,21)18-10-5-6-13(12-18)15(19)16-9-11-22-14-7-3-4-8-14/h13-14H,3-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPMWFSRSSGTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCSC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.